molecular formula C15H24N2O4 B11815159 3-O-tert-butyl 1-O-ethyl 3-(cyanomethyl)piperidine-1,3-dicarboxylate

3-O-tert-butyl 1-O-ethyl 3-(cyanomethyl)piperidine-1,3-dicarboxylate

Cat. No.: B11815159
M. Wt: 296.36 g/mol
InChI Key: FVYDLDZCHPWREM-UHFFFAOYSA-N
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Description

3-O-tert-butyl 1-O-ethyl 3-(cyanomethyl)piperidine-1,3-dicarboxylate is a complex organic compound with a piperidine ring structure. This compound is characterized by the presence of tert-butyl, ethyl, and cyanomethyl groups attached to the piperidine ring, making it a versatile molecule in synthetic organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-O-tert-butyl 1-O-ethyl 3-(cyanomethyl)piperidine-1,3-dicarboxylate typically involves multi-step organic reactions. One common method includes the protection of amino acids using tert-butyloxycarbonyl (Boc) groups, followed by coupling reactions with ethyl and cyanomethyl groups . The reaction conditions often require the use of coupling reagents such as N,N′-diethylene-N′′-2-chloroethyl thiophosphoramide to enhance amide formation without the addition of a base .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can improve the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-O-tert-butyl 1-O-ethyl 3-(cyanomethyl)piperidine-1,3-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the cyanomethyl group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3-O-tert-butyl 1-O-ethyl 3-(cyanomethyl)piperidine-1,3-dicarboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe in studying enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-O-tert-butyl 1-O-ethyl 3-(cyanomethyl)piperidine-1,3-dicarboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. The pathways involved may include binding to active sites of enzymes or altering the conformation of proteins, thereby affecting their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-O-tert-butyl 1-O-ethyl 3-(cyanomethyl)piperidine-1,3-dicarboxylate is unique due to its specific combination of functional groups and the piperidine ring structure. This uniqueness allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C15H24N2O4

Molecular Weight

296.36 g/mol

IUPAC Name

3-O-tert-butyl 1-O-ethyl 3-(cyanomethyl)piperidine-1,3-dicarboxylate

InChI

InChI=1S/C15H24N2O4/c1-5-20-13(19)17-10-6-7-15(11-17,8-9-16)12(18)21-14(2,3)4/h5-8,10-11H2,1-4H3

InChI Key

FVYDLDZCHPWREM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCCC(C1)(CC#N)C(=O)OC(C)(C)C

Origin of Product

United States

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